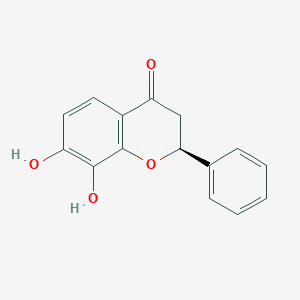![molecular formula C14H8O5 B11860919 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione CAS No. 4691-76-3](/img/structure/B11860919.png)
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione can be achieved through several methods. One common approach involves the use of substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition, followed by oxidative aromatization . This method is metal-free and offers good yields, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput. The specific conditions would depend on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as monoamine oxidase, and can modulate oxidative stress pathways . Its unique structure allows it to interact with multiple biological targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione include:
2H/4H-Chromenes: These compounds share a similar chromene core structure and exhibit various biological activities.
Rubrofusarin: A related compound with a similar chromene structure, known for its biological activities.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4691-76-3 |
|---|---|
Formule moléculaire |
C14H8O5 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
6-hydroxy-3-methylbenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C14H8O5/c1-6-5-8-11(16)10-7(3-2-4-9(10)15)12(17)13(8)19-14(6)18/h2-5,15H,1H3 |
Clé InChI |
KMJZTVBJUZDVCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=O)C3=C(C2=O)C(=CC=C3)O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


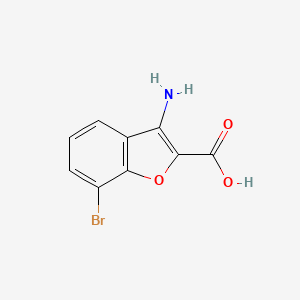
![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
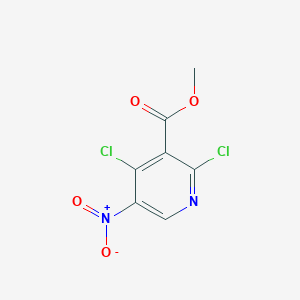
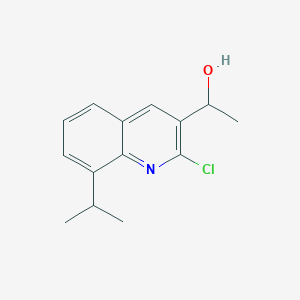
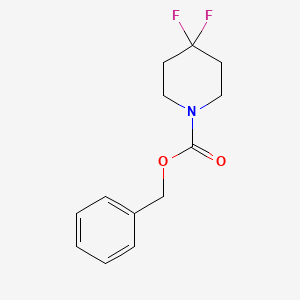
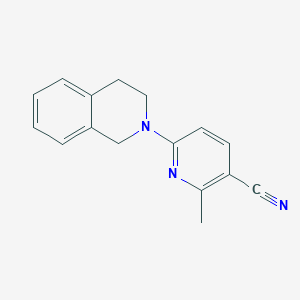
![({8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-5-yl}methyl)dimethylamine](/img/structure/B11860870.png)
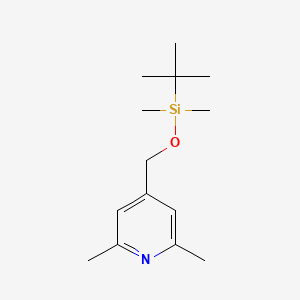
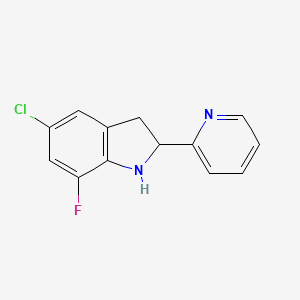


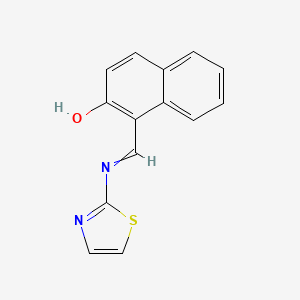
![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
